Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate
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Overview
Description
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate is an organic compound with a unique structure that includes a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate typically involves multi-step processes. One common method starts with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: This compound shares a similar furan ring structure but differs in its functional groups.
(4-alkanoyl-5-oxo-2,5-dihydrofuran-3-yl)methyl phosphate: This compound has a similar core structure but includes phosphate groups.
Uniqueness
Its distinct structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate (CAS No. 61222-85-3) is an organic compound characterized by its unique furan ring structure. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H12O6 |
Molecular Weight | 228.20 g/mol |
IUPAC Name | 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |
InChI Key | OCUCWKDJXROTLW-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. The compound may exert effects through:
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting lipid synthesis and mitochondrial function.
- Reactive Oxygen Species Modulation : Some studies indicate that derivatives of furan compounds can influence oxidative stress levels, which is crucial in various disease models.
- Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses.
Antimicrobial and Antioxidant Properties
Research has indicated that methyl derivatives of furan compounds exhibit significant antimicrobial and antioxidant activities. For instance, studies on related compounds have shown:
- Antimicrobial Activity : Compounds structurally similar to methyl 2-methyl-5-oxo-2,5-dihydrofuran have demonstrated inhibitory effects against various pathogens, including bacteria and fungi.
Case Studies
- Cancer Research : A study explored the effects of structurally related compounds on cancer cell lines. The findings suggested potential cytotoxic effects on specific cancer types, indicating a need for further exploration into the therapeutic applications of methyl 2-methyl-5-oxo-2,5-dihydrofuran derivatives.
- Metabolic Studies : Investigations into the metabolic pathways affected by these compounds revealed that they could influence lipid metabolism via enzyme inhibition, particularly in fatty acid synthesis pathways.
Applications in Medicine and Industry
This compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry. Its potential applications include:
- Pharmaceutical Development : As a building block for drugs targeting metabolic disorders or cancers.
- Industrial Chemistry : Utilized in producing various chemicals and materials due to its reactive functional groups.
Properties
CAS No. |
61222-85-3 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |
InChI |
InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OCUCWKDJXROTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
Origin of Product |
United States |
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